2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of Substituents: Functional groups such as the cyano, oxo, and p-tolyl groups are introduced through various organic reactions, including nucleophilic substitution and oxidation.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-cyano-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)propionamide
Uniqueness
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-14-4-6-15(7-5-14)21-24-12-16(11-23)22(28)26(21)13-20(27)25-17-8-9-18(29-2)19(10-17)30-3/h4-10,12H,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSOUIXDOAJSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.